5-Bromobenzo[d]isothiazole-3-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS 677304-78-8) is a brominated benzisothiazole derivative with the molecular formula C8H4BrNO2S and a molecular weight of 258.09 g/mol. It belongs to the class of fused bicyclic heterocycles containing adjacent nitrogen and sulfur atoms in a five-membered isothiazole ring fused to a benzene ring, with a bromine substituent at the 5-position and a carboxylic acid group at the 3-position.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
CAS No. 677304-78-8
Cat. No. B1287050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromobenzo[d]isothiazole-3-carboxylic acid
CAS677304-78-8
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=NS2)C(=O)O
InChIInChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
InChIKeyLJSFFGFRQGXQEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS 677304-78-8): Procurement-Ready Heterocyclic Building Block Profile


5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS 677304-78-8) is a brominated benzisothiazole derivative with the molecular formula C8H4BrNO2S and a molecular weight of 258.09 g/mol [1]. It belongs to the class of fused bicyclic heterocycles containing adjacent nitrogen and sulfur atoms in a five-membered isothiazole ring fused to a benzene ring, with a bromine substituent at the 5-position and a carboxylic acid group at the 3-position . The compound is primarily utilized as a bifunctional synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom enables transition metal-catalyzed cross-coupling reactions and the carboxylic acid provides a handle for amide or ester formation [2].

Why 5-Bromobenzo[d]isothiazole-3-carboxylic acid Cannot Be Replaced by Generic In-Class Analogs


Substituting 5-bromobenzo[d]isothiazole-3-carboxylic acid with regioisomeric, non-halogenated, or differently substituted benzisothiazole analogs introduces distinct alterations in both physicochemical properties and synthetic reactivity that directly impact experimental outcomes. The 5-bromo substitution confers a specific electronic environment and steric profile that differs from the 6-bromo isomer, leading to divergent cross-coupling efficiencies and regiochemical outcomes in subsequent derivatization steps . Compared to the unsubstituted parent benzo[d]isothiazole-3-carboxylic acid (CAS 40991-34-2), the bromine atom increases lipophilicity (XLogP3 2.9 vs. 2.2), alters boiling point (337.5 °C vs. 279.7 °C), and substantially raises density (1.912 vs. 1.508 g/cm³) [1]. These property shifts affect solubility, chromatographic behavior, and reaction optimization. Furthermore, the carboxylic acid group at the 3-position provides an orthogonal functional handle absent in simpler bromobenzisothiazoles such as 5-bromobenzo[d]isothiazole (CAS 139037-01-7), which lack the acid functionality required for amide coupling or salt formation .

Quantitative Differentiation Evidence for 5-Bromobenzo[d]isothiazole-3-carboxylic acid Versus Closest Analogs


XLogP3 Lipophilicity: 5-Bromo Derivative vs. Unsubstituted Parent Benzoisothiazole-3-carboxylic Acid

The computed octanol-water partition coefficient (XLogP3) for 5-bromobenzo[d]isothiazole-3-carboxylic acid is 2.9, compared to 2.2 for the unsubstituted parent benzo[d]isothiazole-3-carboxylic acid (CAS 40991-34-2) [1]. This represents a 0.7 log unit increase, corresponding to approximately a 5-fold increase in lipophilicity. The bromine atom at the 5-position contributes to enhanced membrane permeability potential, which is relevant for lead optimization programs where balanced hydrophobicity is critical [1].

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point and Density: 5-Bromo Derivative vs. Unsubstituted Parent

5-Bromobenzo[d]isothiazole-3-carboxylic acid exhibits a boiling point of 337.5 °C at 760 mmHg and a density of 1.912 g/cm³, compared to 279.7 °C and 1.508 g/cm³ for the unsubstituted parent benzo[d]isothiazole-3-carboxylic acid . The 57.8 °C increase in boiling point and 0.404 g/cm³ increase in density are attributable to the additional mass and polarizability introduced by the bromine substituent, which also influences distillation and purification strategy selection.

Thermophysical properties Purification Process chemistry

Regiochemical Differentiation: 5-Bromo vs. 6-Bromo Isomer in 1H NMR Coupling Patterns

The 5-bromo and 6-bromo isomers of benzo[d]isothiazole-3-carboxylic acid exhibit distinct 1H NMR aromatic proton coupling patterns. The 6-bromo isomer (CAS 677304-75-5) shows a characteristic doublet of doublets at δ 7.73 (J=8.8, 1.6 Hz) for H-5, a singlet at δ 8.41 for H-7, and a doublet at δ 8.61 (J=8.8 Hz) for H-4, as confirmed for its methyl ester derivative [1]. In the 5-bromo isomer (CAS 677304-78-8), the bromine at C-5 alters the coupling topology: H-4 appears as a meta-coupled doublet, while H-6 and H-7 display ortho coupling, enabling unambiguous isomer assignment by 1H NMR . This regiochemical distinction is critical when the bromine position determines the substitution vector in target molecules.

Structural confirmation Isomer identification Quality control

Orthogonal Bifunctional Reactivity: Simultaneous Cross-Coupling and Amide Bond Formation Capability

5-Bromobenzo[d]isothiazole-3-carboxylic acid uniquely combines an aryl bromide for palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling with a carboxylic acid for amide or ester bond formation within a single, low-molecular-weight scaffold (MW 258.09) . This contrasts with compounds possessing only one reactive handle: 5-bromobenzo[d]isothiazole (CAS 139037-01-7) lacks the carboxylic acid and cannot be directly elaborated via amide coupling, while the parent acid (CAS 40991-34-2) lacks the halogen required for cross-coupling. The benzoisothiazole scaffold itself has been validated as a privileged structure in drug discovery, with derivatives demonstrating nanomolar potency as TRPM5 agonists (compounds 61 and 64, >100-fold selectivity over related cation channels) [1].

Synthetic methodology Diversity-oriented synthesis Medicinal chemistry

Computed Water Solubility (ESOL Log S): 5-Bromo Derivative vs. Unsubstituted Parent Acid

The computed aqueous solubility (ESOL Log S) for 5-bromobenzo[d]isothiazole-3-carboxylic acid is -3.69, corresponding to approximately 0.052 mg/mL (2.0 × 10⁻⁴ mol/L), classifying it as moderately soluble . While direct ESOL data for the unsubstituted parent (CAS 40991-34-2) is not available from the same source, the higher molecular weight and increased hydrophobic surface area of the brominated derivative predictably reduce aqueous solubility relative to the parent, which has a lower molecular weight (179.20 vs. 258.09) and lower XLogP3 (2.2 vs. 2.9). This solubility differential impacts buffer selection for biochemical assays and may influence procurement decisions when aqueous compatibility is a constraint.

Solubility Formulation Assay development

Commercial Purity Benchmark: 97% with Batch-Specific QC Documentation (NMR, HPLC, GC)

5-Bromobenzo[d]isothiazole-3-carboxylic acid is commercially available at a standard purity of 97% from Bidepharm, with batch-specific quality control documentation including 1H NMR, HPLC, and GC analytical reports . This purity specification exceeds the 95% minimum purity commonly offered for the 6-bromo isomer (CAS 677304-75-5) by multiple suppliers , and matches or exceeds the 95% purity typical for the unsubstituted parent acid (CAS 40991-34-2) . The availability of multi-technique QC documentation supports regulatory compliance in pharmaceutical research environments where compound identity and purity verification are mandatory.

Quality assurance Procurement compliance Reproducibility

Research and Industrial Application Scenarios for 5-Bromobenzo[d]isothiazole-3-carboxylic acid (CAS 677304-78-8)


Diversity-Oriented Synthesis of Benzoisothiazole-Based Drug Discovery Libraries

This compound serves as a strategic bifunctional building block for constructing libraries of benzoisothiazole derivatives for high-throughput screening. The aryl bromide at the 5-position undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to introduce diverse aromatic substituents, while the carboxylic acid at the 3-position can be converted to amides, esters, or reduced to alcohols for further elaboration [1]. This dual orthogonal reactivity enables a two-dimensional diversification strategy from a single starting material. The benzoisothiazole scaffold has been clinically validated in TRPM5 agonist programs where compounds such as 61 and 64 achieved nanomolar potency with >100-fold selectivity [2].

Process Chemistry Optimization Requiring Defined Physicochemical Properties

The well-characterized thermophysical properties of 5-bromobenzo[d]isothiazole-3-carboxylic acid (BP 337.5 °C, density 1.912 g/cm³, XLogP3 2.9, ESOL Log S -3.69) provide a reliable basis for process chemistry development [1][2]. When reaction scalability or purification strategy depends on predictable boiling point, solubility, or chromatographic behavior, procurement of this specific brominated derivative rather than the unsubstituted parent (BP 279.7 °C, XLogP3 2.2) or the 6-bromo regioisomer is essential for reproducible process outcomes.

Structure-Activity Relationship (SAR) Studies Requiring Defined Bromine Regiochemistry

In SAR campaigns exploring the benzoisothiazole scaffold, the precise position of the bromine atom determines the trajectory of substituents introduced via cross-coupling. The 5-bromo isomer directs substitution to the position para to the ring junction nitrogen, whereas the 6-bromo isomer directs it to the meta position [1]. This positional difference produces distinct molecular shapes and electrostatic surfaces that cannot be interchanged without altering biological target engagement. Procurement of the 5-bromo isomer with documented 1H NMR confirmation of regiochemistry (ChemicalBook spectrum [2]) ensures that the intended SAR vector is explored.

Carbonic Anhydrase Inhibitor Development Using Halogenated Benzoisothiazole Scaffolds

Halogenated benzoisothiazole-3-carboxylic acid derivatives have demonstrated activity as carbonic anhydrase (CA) inhibitors, particularly against the tumor-associated isoforms CA IX and CA XII with IC50 values in the nanomolar range [1]. The 5-bromo substitution pattern offers a distinct electronic and steric profile for probing the CA active site compared to 6-substituted or unsubstituted analogs. The carboxylic acid group at the 3-position enables direct conjugation to amine-containing targeting moieties or fluorescent probes for imaging applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromobenzo[d]isothiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.